molecular formula C15H13ClN2O4 B11701940 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol

4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol

Cat. No.: B11701940
M. Wt: 320.73 g/mol
InChI Key: SRZDKMCDLLZLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a chloro group, a nitro group, and a hydroxyl group attached to a phenolic ring, along with an imine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol can be achieved through a condensation reaction between 4-chloro-2-nitrophenol and 2-hydroxy-3,5-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of 4-amino-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol involves its ability to form stable complexes with metal ions. The imine nitrogen and phenolic oxygen atoms coordinate with metal ions, forming a square planar geometry around the metal center . This coordination can alter the electronic properties of the metal ion, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methylphenol
  • 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol

Uniqueness

The presence of the nitro group in 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol makes it unique compared to other similar compounds. The nitro group can participate in various redox reactions, making this compound versatile in both chemical and biological applications.

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-4,6-dimethylphenol

InChI

InChI=1S/C15H13ClN2O4/c1-8-3-9(2)14(19)12(4-8)17-7-10-5-11(16)6-13(15(10)20)18(21)22/h3-7,19-20H,1-2H3

InChI Key

SRZDKMCDLLZLRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.